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1-chloro-1,2,2-trifluoroethene;ethene

Fire safety Wire and cable Building materials

The compound 1-chloro-1,2,2-trifluoroethene;ethene (CAS 25101-45-5) designates ethylene-chlorotrifluoroethylene copolymer (ECTFE), commercially known as Halar®. ECTFE is a melt-processable, semi-crystalline, partially fluorinated thermoplastic resin composed of a nearly 1:1 alternating ratio of ethylene and chlorotrifluoroethylene.

Molecular Formula C4H4ClF3
Molecular Weight 144.52 g/mol
CAS No. 25101-45-5
Cat. No. B1206832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-1,2,2-trifluoroethene;ethene
CAS25101-45-5
Synonymsethylene-chlorotrifluoroethylene copolymer
Molecular FormulaC4H4ClF3
Molecular Weight144.52 g/mol
Structural Identifiers
SMILESC=C.C(=C(F)Cl)(F)F
InChIInChI=1S/C2ClF3.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2
InChIKeyCHJAYYWUZLWNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ECTFE (CAS 25101-45-5) Procurement Guide: The Partially Fluorinated Copolymer for Aggressive Chemical and High-Purity Environments


The compound 1-chloro-1,2,2-trifluoroethene;ethene (CAS 25101-45-5) designates ethylene-chlorotrifluoroethylene copolymer (ECTFE), commercially known as Halar® [1]. ECTFE is a melt-processable, semi-crystalline, partially fluorinated thermoplastic resin composed of a nearly 1:1 alternating ratio of ethylene and chlorotrifluoroethylene [1]. It occupies a unique position among fluoropolymers, offering a quantifiable balance of high mechanical stiffness, excellent chemical resistance across the full pH range (1–14), and superior permeation barrier properties relative to both perfluorinated (e.g., PTFE, FEP) and other partially fluorinated (e.g., PVDF, ETFE) alternatives [2].

Why Generic Substitution Fails for ECTFE: Critical Performance Gaps Overlooked in Commodity Fluoropolymer Selection


Substituting ECTFE with a chemically similar fluoropolymer like PVDF or ETFE without quantitative justification introduces significant performance risks. While all are partially fluorinated thermoplastics, their differentiation in fire safety (Limiting Oxygen Index), chemical barrier efficacy, and mechanical stiffness is large and measurable. For instance, ECTFE withstands highly alkaline media (pH >12) that cause stress cracking in PVDF, and its permeation resistance to corrosive gases exceeds PTFE by an order of magnitude [1][2]. These differences are not marginal—they dictate whether a liner, membrane, or cable jacket will survive a process upset or a fire event [3].

ECTFE (25101-45-5) Head-to-Head Evidence: 6 Quantified Performance Dimensions Against Closest Analogs


Flame Retardancy: ECTFE Outperforms PVDF and ETFE with a 52% Limiting Oxygen Index

ECTFE achieves a Limiting Oxygen Index (LOI) of 52% (ASTM D2863), versus 43–44% for PVDF and 30–31% for ETFE [1]. An oxygen concentration of at least 52% is required to sustain combustion of ECTFE, providing a wider safety margin in fire-risk applications [1]. ECTFE also achieves a UL94 V-0 rating without melt dripping, a critical criterion for plenum-rated cable jackets . Perfluorinated polymers like PTFE and PFA have higher LOIs (>95%), but ECTFE uniquely delivers this level of flame resistance while retaining melt-processability, a trade-off that PTFE cannot offer due to its extremely high melt viscosity [2].

Fire safety Wire and cable Building materials Mass transit

Corrosive Gas Barrier: ECTFE Exhibits 10–100× Lower Permeability Than PTFE and FEP

ECTFE demonstrates an exceptional barrier to corrosive wet gases. For oxygen, chlorine, carbon dioxide, and hydrogen fluoride, the permeation resistance of ECTFE is 10 to 100 times higher than that of PTFE or FEP resins [1]. In direct comparison with PVDF film at ambient temperature, ECTFE film exhibits 5× lower permeability to chlorine and hydrogen chloride, and 2× lower permeability to oxygen and hydrogen sulfide [1]. ECTFE's water absorption is below 0.1%, compared to up to 0.03% for PTFE but significantly lower than the hygroscopic tendency of some engineering plastics [2].

Chemical barrier films Corrosion protection Gas permeation Linings

Mechanical Stiffness: ECTFE Flexural Modulus Exceeds ETFE by 21–67% at 23°C

Among partially fluorinated thermoplastics, ECTFE provides the highest flexural modulus. ECTFE records a flexural modulus of 1,670 MPa (ASTM D790), compared to 1,000–1,380 MPa for ETFE and 1,275–2,060 MPa for PVDF . This represents a 21–67% stiffer response than ETFE, making ECTFE the preferred choice for rigid chemical tanks and load-bearing piping where creep resistance under continuous load is required [1]. ECTFE's tensile strength (46–54 MPa) is comparable to PVDF (40–50 MPa) and ETFE (45–51 MPa), meaning the stiffness advantage does not come at the cost of ultimate strength .

Load-bearing structures Chemical tanks Rigid piping Structural components

Chemical Resistance: ECTFE Remains Unaffected After 6 Months Immersion in Strong Acids and Oxidizers Where PVDF Fails

ECTFE withstands continuous immersion in 98% sulfuric acid, 70% nitric acid, aqua regia, 60% hydrofluoric acid, 37% hydrochloric acid, and 50% sodium hydroxide with no significant degradation after 6 months [1]. PVDF, by contrast, is susceptible to stress cracking in highly alkaline media above pH 12 and is degraded by fuming sulfuric acid [2]. In aggressive media such as 98% H₂SO₄ at elevated temperatures where PVDF can no longer be applied, ECTFE retains its mechanical integrity, enabling its use in processes such as lead-acid battery formation [2]. ECTFE's resistance to organic solvents is also superior: it does not dissolve or stress-crack in any solvent below 120°C [1].

Chemical processing Acid storage Oxidizer handling Corrosion-resistant equipment

Thermal Stability: ECTFE Retains Useful Mechanical Properties to 150°C, Extending Beyond PVDF's Operational Envelope

ECTFE exhibits a melting point of 240°C (DSC) and a maximum continuous service temperature of 150°C under mechanical load [1]. In direct comparison, PVDF has a lower melting onset of 170°C and a mechanical temperature limit of 140°C [1]. ECTFE's Heat Deflection Temperature (HDT) at 1.82 MPa is 91°C, which is 6°C higher than PVDF (85°C) [1]. Although ETFE has a slightly higher melting point (265°C) and service temperature (155°C), its LOI and chemical barrier properties are substantially inferior, meaning ECTFE provides a more balanced thermal-mechanical-chemical profile for demanding applications [2].

High-temperature processing Heat deflection temperature Continuous use temperature Thermal aging

Dielectric Strength: ECTFE Provides High-Voltage Insulation Superior to PVDF in Wet or Corrosive Environments

ECTFE exhibits a dielectric strength of 62 kV/mm at 0.25 mm thickness (ASTM D149) and 32 kV/mm at 1.00 mm thickness . This matches the dielectric performance of ETFE and significantly exceeds PVDF, which offers only 50 kV/mm (0.25 mm) and 22 kV/mm (1.00 mm) . Critically, ECTFE's dielectric integrity is maintained in the presence of moisture and corrosive gases, whereas PVDF insulation, due to its higher gas permeability, allows more rapid permeation of corrosive species that can degrade conductor protection [1]. ECTFE's low dielectric constant (2.6 at 1 GHz) also enables high-speed data transmission, an advantage shared with ETFE but not PVDF (dielectric constant 6.9 at 1 GHz) .

Wire and cable insulation High-voltage electrical components Semiconductor manufacturing Downhole cabling

ECTFE Application Scenarios: Where the Quantified Differentiation of CAS 25101-45-5 Is Mission-Critical


Chemical Tank and Exhaust Duct Linings in Semiconductor Fabs

Semiconductor fabrication facilities handle concentrated acids (HF, HCl, HNO₃) and aggressive wet process chemicals. ECTFE's proven resistance to 98% H₂SO₄ and 60% HF after 6-month immersion [1], combined with its 10–100× lower permeation to corrosive gases versus PTFE/FEP [1], makes it the material of choice for lined chemical storage tanks and exhaust ductwork. The 10°C higher continuous service temperature relative to PVDF [2] ensures the lining survives process excursions without deformation.

Plenum-Rated Cable Jacketing for Mass Transit and Data Centers

ECTFE's Limiting Oxygen Index of 52% and UL94 V-0 rating, with no melt dripping and low smoke generation [1], enable compliance with stringent fire codes such as UL 910 (Steiner Tunnel test) for plenum cables. Compared to PVDF (LOI 43–44%) [1], ECTFE provides an 8–9 percentage point wider fire safety margin, directly supporting materials selection for metro systems, aircraft wiring, and hyperscale data centers where flame propagation must be arrested within the cable bundle.

Photovoltaic Front-Sheet Films Requiring 25+ Year Weatherability

Commercial ECTFE films with UV-blocking technology (e.g., Halar® ECTFE) achieve an LOI >52% and maintain dielectric strength and transparency after extended outdoor exposure [1]. The combination of extremely low water absorption (<0.1%) [2] and superior moisture barrier properties prevents delamination and corrosion of photovoltaic cells, delivering a proven service life exceeding 25 years in rooftop and utility-scale solar installations. This performance profile differentiates ECTFE from PET-based or PVDF front-sheet alternatives that exhibit higher water vapor transmission rates.

Melt-Blown Filtration Membranes for Aggressive Solvent and Acid Filtration

High melt-flow ECTFE resins can be processed into melt-blown nonwoven membranes exhibiting excellent mechanical strength and chemical stability [1]. These membranes are deployed for etching solution filtration in microelectronics and for antibiotic purification where exposure to strong acids and organic solvents is routine. ECTFE's documented resistance to all solvents below 120°C [2] and its 5× lower chlorine permeability versus PVDF [2] ensure consistent filtration performance and membrane integrity over extended operating campaigns.

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